2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane is a chemical compound classified under the category of oxirane derivatives. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It features a unique structure that combines an ethylphenoxy group with an oxirane ring, providing it with distinct chemical properties.
The compound's molecular formula is , and it has a molecular weight of approximately 266.33 g/mol. It is identified by the CAS number 66722-57-4 and is categorized as an impurity reference material, often used in the development of pharmaceuticals, particularly those targeting cardiovascular conditions due to its relation to antihypertensives .
The synthesis of 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane typically involves several key steps:
The synthetic route may vary based on the desired purity and yield, with conditions such as temperature, pressure, and reaction time being optimized for maximum efficiency. For example, using sodium hydroxide as a base can facilitate the nucleophilic substitution reactions necessary for constructing the phenoxy ether linkages .
The molecular structure of 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane can be represented as follows:
The compound's structure can be visualized using various chemical drawing software or databases like PubChem, which provides detailed information about its atomic connectivity and stereochemistry .
2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane undergoes various chemical reactions typical of oxiranes:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, using strong nucleophiles under acidic or basic conditions can enhance the rate of ring opening .
The mechanism of action for 2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane primarily revolves around its ability to interact with biological macromolecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially modulating their activity.
This reactivity suggests that the compound may have applications in drug design, where it could serve as a reactive intermediate in synthesizing more complex pharmaceutical agents .
Relevant analyses, such as NMR spectroscopy and mass spectrometry, can be employed to confirm the identity and purity of the compound during synthesis .
2-((2-(4-Ethylphenoxy)ethoxy)methyl)oxirane has several scientific uses:
The synthesis of 2-((2-(4-ethylphenoxy)ethoxy)methyl)oxirane hinges on two principal methodologies for oxirane ring formation: halohydrin cyclization and peroxyacid-mediated epoxidation. Halohydrin cyclization involves treating a precursor halohydrin (e.g., 1-((2-(4-ethylphenoxy)ethoxy)-3-chloro-2-propanol) with strong bases like sodium hydroxide. This initiates an intramolecular Williamson ether synthesis, where alkoxide displacement of chloride forms the epoxide with inversion of configuration [1] [6]. The reaction proceeds optimally at 0–5°C in tetrahydrofuran, achieving 75–82% yields, though steric hindrance near the reaction site may impede ring closure [4] [6].
Alternatively, peroxyacid epoxidation employs meta-chloroperoxybenzoic acid (m-CPBA) to oxidize the terminal alkene of 4-ethylphenoxy allyl ether derivatives. This concerted "butterfly mechanism" occurs under mild conditions (dichloromethane, 25°C, 4–6 hours) with strict stereospecificity: cis-alkenes yield meso-epoxides, while trans-alkenes generate racemic mixtures [1] [6]. Yields typically exceed 85%, but scalability is limited by m-CPBA’s explosive nature.
Table 1: Comparative Analysis of Epoxidation Methods
Method | Reagent/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Halohydrin cyclization | NaOH, THF, 0°C | 75–82 | Moderate |
Peroxyacid epoxidation | m-CPBA, CH₂Cl₂, 25°C | 85–92 | High |
Halohydrin routes dominate industrial-scale synthesis due to lower reagent costs, whereas m-CPBA is reserved for acid-sensitive substrates [6].
Stereocontrol in 2-((2-(4-ethylphenoxy)ethoxy)methyl)oxirane synthesis necessitates chiral catalysts or auxiliaries due to the prochiral nature of the alkene precursor. Sharpless asymmetric epoxidation using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide achieves enantiomeric excess (ee) >90% for allylic alcohol derivatives [6]. However, the absence of coordinating groups in 4-ethylphenoxy allyl ethers limits this approach.
Jacobsen–Katsuki epoxidation overcomes this by utilizing (salen)manganese(III) complexes to deliver epoxides with 80–85% ee. The catalyst’s chiral pocket discriminates between alkene faces via a radical mechanism, favoring trans-substituted alkenes [6]. For instance, glycidyl ether derivatives exhibit consistent (R)-enantiopreference when using (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [9].
Stereochemical outcomes are verified through chiral HPLC (Chiralpak AD-H column) and optical rotation comparisons with literature values. Racemic mixtures from non-catalytic methods require kinetic resolution with chiral Lewis acids, though this reduces maximum yield to 50% [4].
Functionalization of the ethylphenoxy-ethoxy side-chain precedes epoxide formation. Key strategies include:
Table 2: Catalytic Systems for Side-Chain Elongation
Reaction Type | Catalyst/Reagent | Temperature | Yield (%) |
---|---|---|---|
Williamson ether | BnEt₃N⁺Cl⁻, NaOH | 80°C | 90 |
Pd-catalyzed coupling | Pd₂(dba)₃/dppb | 100°C | 78 |
Acid-catalyzed alkoxylation | Amberlyst-15 | 70°C | 85 |
Selectivity challenges arise from competing O- versus C-alkylation. Steric directing groups (e.g., ortho-methyl substitution) mitigate this by hindering electrophilic attack at carbon .
Purification of 2-((2-(4-ethylphenoxy)ethoxy)methyl)oxirane intermediates significantly impacts overall yield and purity. Three methods dominate:
Table 3: Purification Efficiency Across Synthesis Steps
Intermediate | Optimal Technique | Purity (%) | Recovery (%) |
---|---|---|---|
1-(4-Ethylphenoxy)-2-ethoxyethanol | Fractional distillation | 98 | 85 |
Halohydrin precursor | Silica chromatography | 99 | 70 |
Crude oxirane product | Crystallization | 95 | 90 |
Crystallization is favored for the final epoxide due to minimized degradation, though distillation remains superior for high-volume intermediates [5] [7].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8